molecular formula C11H14ClNO B6220487 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride CAS No. 2758000-64-3

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride

Cat. No. B6220487
CAS RN: 2758000-64-3
M. Wt: 211.7
InChI Key:
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Description

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride, also known as FQHCl, is a quinoline derivative that has been widely studied for its potential applications in scientific research. FQHCl is a colorless crystalline solid with a molecular weight of 315.8 g/mol and a melting point of 121°C. It is soluble in ethanol, methanol, acetone, and chloroform, and is insoluble in water. FQHCl has been used in a variety of scientific studies due to its unique properties, such as its ability to serve as a marker for certain biochemical and physiological processes.

Scientific Research Applications

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has been used in a variety of scientific research applications. It has been used as a marker for certain biochemical and physiological processes, such as in the study of the regulation of metabolism in plants and animals. 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has also been used to study the effects of different environmental conditions on the growth and development of organisms. Additionally, 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has been used in pharmacological research, as it has been found to have potential applications in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride is not fully understood. It is known, however, that 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has the ability to interact with certain proteins and enzymes in the body, resulting in changes in the activity of these proteins and enzymes. For example, 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to have the ability to modulate the activity of certain proteins and enzymes, as well as to alter the expression of certain genes. Additionally, 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride has been found to affect the expression of certain hormones, such as insulin, and to have an effect on the metabolism of certain compounds, such as glucose.

Advantages and Limitations for Lab Experiments

The use of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is soluble in a variety of solvents, making it easy to use in a variety of experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying the regulation of metabolism and other physiological processes.
However, there are also some limitations to the use of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride in laboratory experiments. It can be toxic in high concentrations, and it can have an effect on the metabolism of certain compounds, which may make it unsuitable for certain types of experiments. Additionally, 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride can interact with certain proteins and enzymes in the body, so it should be used with caution in experiments involving living organisms.

Future Directions

Given its potential applications in scientific research, there are a number of possible future directions for the study of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride. Further research could be done to investigate the mechanism of action of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride and its effects on the regulation of metabolism. Additionally, further research could be done to explore the potential applications of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride in the treatment of certain diseases. Finally, further research could be done to investigate the potential side effects of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride, as well as to develop methods for safely using 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride in laboratory experiments.

Synthesis Methods

1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride can be synthesized through a variety of methods. One of the most common methods is the reaction of furo[2,3-h]quinoline with hydrochloric acid. This reaction can be achieved by adding furo[2,3-h]quinoline to a solution of hydrochloric acid, and then heating the solution to a temperature of 50-60°C for a period of one to two hours. After the reaction is complete, the resulting 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride can be isolated by precipitation or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride involves the condensation of 2-aminobenzaldehyde with furan in the presence of a catalyst, followed by cyclization with ammonium acetate and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-aminobenzaldehyde", "furan", "catalyst", "ammonium acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzaldehyde with furan in the presence of a catalyst to form 2-(furan-2-yl)-2,3-dihydro-1H-inden-1-one", "Step 2: Cyclization of 2-(furan-2-yl)-2,3-dihydro-1H-inden-1-one with ammonium acetate to form 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline", "Step 3: Quaternization of 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline with hydrochloric acid to form 1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride" ] }

CAS RN

2758000-64-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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